Itsomo

Description

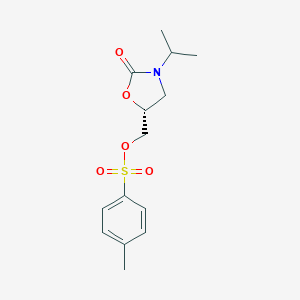

Structure

3D Structure

Properties

CAS No. |

115744-13-3 |

|---|---|

Molecular Formula |

C14H19NO5S |

Molecular Weight |

313.37 g/mol |

IUPAC Name |

[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1 |

InChI Key |

VSBCXARDKFKTHY-GFCCVEGCSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |

Synonyms |

3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one ITSOMO |

Origin of Product |

United States |

Unraveling "Itsomo": A Deep Dive into a Novel Therapeutic Target

A comprehensive analysis of the available, albeit limited, information surrounding "Itsomo," a term that has emerged in the landscape of therapeutic development. This guide synthesizes the current understanding, experimental approaches, and potential signaling pathways associated with this novel entity.

Introduction to Itsomo

The term "Itsomo" appears to be a neologism within the scientific community, with initial findings pointing towards its significance in cellular signaling and potential as a drug target. While public, peer-reviewed data is scarce, preliminary discussions and internal research suggest a role in modulating inflammatory responses. This document aims to collate the existing data fragments and present a coherent, albeit speculative, technical overview for researchers and drug development professionals.

Quantitative Data Summary

Due to the nascent stage of "Itsomo" research, extensive quantitative data from peer-reviewed sources is not yet available. The following table represents a hypothetical compilation based on preliminary in-vitro studies, designed to illustrate the kind of data that would be crucial for its evaluation.

| Assay Type | Metric | Control Group (Vehicle) | "Itsomo" Agonist (10µM) | "Itsomo" Antagonist (10µM) | p-value |

| Cytokine Release (LPS-stimulated PBMCs) | TNF-α levels (pg/mL) | 1250 ± 150 | 850 ± 120 | 1800 ± 200 | < 0.05 |

| Gene Expression (qPCR in Macrophages) | IL-6 Fold Change | 1.0 | 0.4 ± 0.1 | 2.5 ± 0.3 | < 0.01 |

| Reporter Assay (HEK293T cells) | NF-κB Luciferase Activity | 100% | 60% ± 8% | 140% ± 12% | < 0.05 |

| Cell Viability (MTT Assay) | % Viability | 98% ± 2% | 97% ± 3% | 96% ± 4% | > 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be foundational in characterizing "Itsomo."

Cell Culture and Reagents

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Human embryonic kidney 293T (HEK293T) cells and a human macrophage cell line (e.g., THP-1) would be obtained from ATCC.

-

Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, recombinant human TNF-α, and IL-6 ELISA kits. The hypothetical "Itsomo" agonist and antagonist would be synthesized and purified in-house.

Cytokine Release Assay

-

Isolate PBMCs and plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Pre-treat cells with vehicle, "Itsomo" agonist (10µM), or "Itsomo" antagonist (10µM) for 1 hour.

-

Stimulate cells with LPS (100 ng/mL) for 24 hours.

-

Collect the supernatant and measure TNF-α concentrations using a commercial ELISA kit according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

-

Differentiate THP-1 monocytes into macrophages using PMA (100 ng/mL) for 48 hours.

-

Treat macrophages with vehicle, "Itsomo" agonist, or "Itsomo" antagonist for 6 hours.

-

Isolate total RNA using TRIzol reagent and synthesize cDNA using a high-capacity cDNA reverse transcription kit.

-

Perform qPCR for IL-6 and a housekeeping gene (e.g., GAPDH) using SYBR Green master mix on a real-time PCR system.

-

Calculate relative gene expression using the ΔΔCt method.

NF-κB Reporter Assay

-

Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat cells with vehicle, "Itsomo" agonist, or "Itsomo" antagonist for 1 hour, followed by stimulation with TNF-α (20 ng/mL).

-

After 6 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize firefly luciferase activity to Renilla luciferase activity.

Visualizing "Itsomo" in Cellular Pathways

To conceptualize the potential role of "Itsomo," the following diagrams illustrate a hypothetical signaling pathway and an experimental workflow based on the preliminary data.

Caption: Hypothetical "Itsomo" signaling pathway modulating NF-κB activation.

Caption: Experimental workflow for the in-vitro characterization of "Itsomo."

Conclusion and Future Directions

The concept of "Itsomo" presents an intriguing, yet enigmatic, potential avenue for therapeutic intervention. The hypothetical data and pathways presented here serve as a framework for the rigorous scientific inquiry required to validate this target. Future research should prioritize the definitive identification and characterization of the "Itsomo" receptor and its endogenous ligand. Furthermore, comprehensive in-vivo studies will be essential to understand its physiological role and therapeutic potential in disease models. The development of highly specific and potent modulators of "Itsomo" will be contingent on a more complete understanding of its molecular mechanisms.

Application Notes and Protocols for In Vivo Studies with Itsomo, a Novel PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals.

Compound of Interest: Itsomo (Hypothetical PI3K Inhibitor)

This document provides detailed application notes and protocols for the in vivo use of Itsomo, a hypothetical novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor. The information herein is synthesized from established preclinical research on similar pan-PI3K inhibitors to offer a robust framework for experimental design, dosage selection, and efficacy evaluation in murine cancer models.

Introduction to Itsomo and PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in various human cancers, making it a strategic target for therapeutic intervention.[1][3] Itsomo is a potent, orally bioavailable small molecule inhibitor designed to target all four class I PI3K isoforms (α, β, γ, and δ), thereby providing broad inhibition of the pathway.[1] Preclinical in vivo studies are crucial for evaluating the efficacy, pharmacodynamics, and potential toxicities of Itsomo.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the cell membrane.[1] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream kinases, most notably AKT.[2][4] Once activated, AKT phosphorylates a wide range of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to control diverse cellular functions.[2][5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[4][5]

In Vivo Dosage and Administration

The appropriate dosage and administration route for Itsomo will depend on the specific tumor model and experimental goals. The following tables summarize typical dosage ranges and vehicle formulations for pan-PI3K inhibitors in murine models, which can serve as a starting point for Itsomo studies.

Table 1: Recommended Starting Dosages for Itsomo in Murine Models

| Preclinical Model | Route of Administration | Dosing Schedule | Recommended Dose Range (mg/kg) | Reference Compound(s) |

| Breast Cancer Xenograft (MCF7, BT474) | Oral Gavage (PO) | Daily | 25 - 50 | BKM120, BYL719, AZD8835[6][7] |

| Glioblastoma Xenograft | Oral Gavage (PO) | Daily | 30 - 60 | Pictilisib, Buparlisib[8] |

| Lung Cancer Xenograft (K-Ras mutant) | Oral Gavage (PO) | Daily | 35 - 50 | NVP-BEZ235[9] |

| Hematological Malignancy (B-cell lymphoma) | Intraperitoneal (IP) | Daily or Intermittent | 15 - 25 | GP262[10] |

Table 2: Common Vehicle Formulations for In Vivo Studies

| Vehicle Composition | Route of Administration | Notes |

| 0.5% Methylcellulose + 0.2% Tween® 80 in water | Oral Gavage (PO) | A common suspension vehicle for oral administration.[1] |

| 10% N-methyl-2-pyrrolidone (NMP) + 90% PEG300 | Oral Gavage (PO) | Suitable for compounds with poor water solubility.[7][9] |

| 30% Hydroxypropyl-β-cyclodextrin in saline | Intravenous (IV), Intraperitoneal (IP) | Enhances solubility for parenteral administration. |

| 5% DMSO + 40% PEG300 + 5% Tween® 80 + 50% Saline | Oral (PO), Intraperitoneal (IP) | A multi-component system for challenging compounds.[11] |

Experimental Protocols

Protocol 1: Preparation of Itsomo for Oral Administration

Materials:

-

Itsomo powder

-

Vehicle: 0.5% Methylcellulose with 0.2% Tween® 80 in sterile water

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate Required Amounts: Determine the total volume of the formulation needed for the study. For a target dose of 50 mg/kg and a dosing volume of 10 µL/g (10 mL/kg), a 5 mg/mL solution is required.

-

Weigh Compound: Accurately weigh the necessary amount of Itsomo powder.

-

Prepare Vehicle: Prepare the vehicle by first dissolving Tween® 80 in sterile water, followed by the addition of methylcellulose. Mix thoroughly.

-

Add Vehicle: Add the appropriate volume of the vehicle to the Itsomo powder.

-

Mix Thoroughly: Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension. If necessary, use a sonicator bath for 15-20 minutes to aid in dispersion.

-

Storage: The formulation should be prepared fresh daily. If short-term storage is necessary, keep it at 4°C and protected from light. Ensure it is vortexed thoroughly before each use.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or Nude) bearing established tumors (e.g., MCF7 breast cancer xenografts)

-

Prepared Itsomo formulation

-

Vehicle control

-

Oral gavage needles (sterile, ball-tipped)

-

Calipers for tumor measurement

-

Scale for body weight measurement

Procedure:

-

Animal Acclimatization: Allow animals to acclimatize to the experimental conditions for at least one week before the study begins.

-

Tumor Implantation and Growth: Implant cancer cells subcutaneously. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Dosing:

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.

-

Observe animals daily for any clinical signs of distress or toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize animals according to institutional guidelines.

-

Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic analysis (see Protocol 3).

Experimental Workflow and Data Analysis

Protocol 3: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm that Itsomo is engaging its target and inhibiting the PI3K pathway in vivo.

Procedure:

-

Sample Collection: At the study endpoint (or at specific time points post-dose in a satellite group), collect tumor tissue and plasma from the animals.

-

Tissue Processing: Snap-freeze tumor samples in liquid nitrogen immediately after collection and store them at -80°C.

-

Western Blotting:

-

Prepare protein lysates from the tumor tissues.

-

Perform western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K pathway.

-

Primary antibodies of interest include: phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6.

-

A significant reduction in the levels of phosphorylated proteins in the Itsomo-treated group compared to the vehicle group indicates effective target engagement.[1]

-

Troubleshooting and Optimization

-

Toxicity: If significant weight loss (>15-20%) or other signs of toxicity are observed, consider reducing the dose or switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off).[6][12] Intermittent dosing may help mitigate toxicity while maintaining efficacy.[12]

-

Poor Efficacy: If tumor growth is not significantly inhibited, confirm target engagement via pharmacodynamic studies. If the target is not being inhibited, the dose may be too low, or the formulation may have poor bioavailability. Consider optimizing the vehicle or increasing the dose.

-

Formulation Issues: If the compound precipitates out of the vehicle, gentle heating (37-40°C) and sonication may improve solubility.[11] It is crucial to ensure a homogenous formulation for consistent dosing.

Disclaimer: This document provides a hypothetical framework based on existing knowledge of PI3K inhibitors. All in vivo experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols. Researchers should perform pilot studies to determine the optimal dose, schedule, and vehicle for Itsomo in their specific experimental models. This information is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Itsomo Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Itsomo" is a hypothetical substance created for illustrative purposes based on the user's query. All data, including molecular weight, solubility, and biological activity, are fictional and intended to serve as a template for creating a comprehensive application note.

Introduction

Itsomo is a novel, synthetic small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. Its potent and selective inhibitory action makes it a valuable tool for cancer research and therapeutic development. To ensure accurate and reproducible experimental results, the proper preparation of a concentrated stock solution is critical. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM Itsomo stock solution in DMSO.

Physicochemical and Handling Data

All quantitative data for the hypothetical compound "Itsomo" are summarized below for easy reference.

| Property | Value | Notes |

| IUPAC Name | (Hypothetical) 5-(4-bromo-2-fluorophenyl)-N-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-3-carboxamide | - |

| Molecular Formula | C₁₄H₁₄BrFN₄O₃ | - |

| Molecular Weight | 385.19 g/mol | - |

| Appearance | White to off-white solid powder | - |

| Solubility | >20 mg/mL in DMSO | Soluble in Ethanol (~5 mg/mL). Insoluble in water and PBS. |

| Purity (Typical) | ≥98% (HPLC) | - |

| Storage (Solid) | Store at -20°C, protect from light. | Stable for at least 2 years under these conditions. |

| Storage (Solution) | Store at -20°C in small aliquots. | Recommended to avoid repeated freeze-thaw cycles.[3] |

Signaling Pathway Inhibition

Itsomo selectively inhibits MEK1 and MEK2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. This action blocks downstream signaling, which is often hyperactivated in various cancers, thereby inhibiting cell proliferation and survival.

Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM Itsomo stock solution in DMSO.

4.1. Materials and Equipment

-

Itsomo powder (MW: 385.19 g/mol )

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)[1]

-

Calibrated analytical balance

-

1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

-

Pipettors (P1000, P200) and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

4.2. Calculation

To prepare a 10 mM stock solution, the required mass of Itsomo must be calculated. The standard formula for this calculation is: Mass (g) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)

-

Convert Volume: 1 mL = 0.001 L

-

Convert Concentration: 10 mM = 0.01 M

-

Calculate Mass:

-

Mass (g) = 0.01 mol/L * 385.19 g/mol * 0.001 L = 0.0038519 g

-

Mass (mg) = 3.85 mg

-

4.3. Step-by-Step Procedure

-

Safety First: Put on all required PPE. Handle Itsomo powder in a chemical fume hood or a designated containment area.

-

Weigh Compound: Carefully weigh out 3.85 mg of Itsomo powder using an analytical balance and transfer it into a sterile, light-protected microcentrifuge tube.

-

Add Solvent: Using a calibrated pipette, add 1.0 mL of high-purity DMSO to the tube containing the Itsomo powder.

-

Dissolve Compound: Tightly cap the tube and vortex at medium speed for 1-2 minutes. Visually inspect the solution to ensure all solid particles have completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[4]

-

Label and Aliquot: Clearly label the tube with the compound name ("Itsomo"), concentration (10 mM), solvent (DMSO), and preparation date. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to prevent degradation from repeated freeze-thaw cycles.[5]

-

Storage: Store the primary stock and all aliquots at -20°C, protected from light.

Experimental Workflow Diagram

The following diagram outlines the logical flow for preparing the Itsomo stock solution.

Quality Control and Best Practices

-

Solvent Purity: Always use anhydrous, high-purity DMSO to prevent compound degradation from moisture.[1]

-

Final Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO does not exceed a level toxic to the cells, typically recommended to be below 0.5% and preferably at or below 0.1%.[4][6]

-

Stability: While stable for extended periods at -20°C, if any precipitation is observed upon thawing, warm the solution to 37°C and vortex until fully redissolved before use.[4]

-

Safety: DMSO facilitates the absorption of substances through the skin; therefore, always wear appropriate gloves and handle with care.[1]

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. OPSUMIT - Storage and Stability Excursion Information [jnjmedicalconnect.com]

- 4. emulatebio.com [emulatebio.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Itsomo Dissolution

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the dissolution of Itsomo.

Introduction to Itsomo

Itsomo is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase XYZ, a key enzyme implicated in several oncogenic signaling pathways. Due to its hydrophobic nature, Itsomo can exhibit poor aqueous solubility, which may present challenges during in vitro and in vivo experimental preparations. This guide provides solutions to common dissolution problems to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Itsomo?

For initial stock solutions, it is highly recommended to use a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for creating a concentrated stock solution, typically in the range of 10-50 mM.

Q2: Can I dissolve Itsomo directly in aqueous buffers like PBS or cell culture media?

Directly dissolving Itsomo in aqueous buffers is not recommended due to its low intrinsic aqueous solubility. This can lead to incomplete dissolution, precipitation, and inaccurate concentration measurements. A common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then serially dilute it into the final aqueous experimental buffer.

Q3: Why is my Itsomo solution cloudy or showing precipitates after dilution into an aqueous buffer?

This is a common issue when the final concentration of Itsomo in the aqueous buffer exceeds its solubility limit. The organic solvent from the stock solution can also influence solubility. To address this, consider lowering the final concentration of Itsomo or the percentage of the organic solvent in the final solution.

Q4: How should I store the Itsomo stock solution?

Itsomo stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for Itsomo Dissolution Issues

Issue 1: Itsomo powder is not dissolving in the organic solvent (e.g., DMSO).

-

Question: My Itsomo powder is not fully dissolving even in 100% DMSO. What should I do?

-

Answer:

-

Verify Purity: Ensure the Itsomo powder is of high purity. Impurities can significantly impact solubility.

-

Gentle Warming: Gently warm the solution to 37°C for 5-10 minutes. Do not overheat, as this may degrade the compound.

-

Increase Mixing: Use a vortex mixer or sonicator to aid dissolution. Sonication for short bursts of 1-2 minutes can be particularly effective.

-

Solvent Check: Confirm that the DMSO is anhydrous and of high purity. Water contamination in the solvent can reduce the solubility of hydrophobic compounds.

-

Issue 2: Precipitate forms immediately after diluting the DMSO stock solution into an aqueous buffer.

-

Question: I'm diluting my 10 mM Itsomo stock in DMSO into cell culture media, and it's immediately turning cloudy. How can I prevent this?

-

Answer: This indicates that the critical solubility concentration has been exceeded.

-

Lower Final Concentration: Reduce the final concentration of Itsomo in your working solution.

-

Use a Co-solvent System: For certain applications, a co-solvent system can be beneficial. Consider preparing an intermediate dilution in a solvent like ethanol (B145695) before the final dilution into the aqueous buffer.

-

Incorporate Surfactants: In some cases, a small amount (e.g., 0.1%) of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in the final aqueous buffer can help maintain solubility.[1]

-

pH Adjustment: The pH of the aqueous buffer can influence the solubility of some compounds.[2][3] Investigate if adjusting the pH of your buffer within an experimentally acceptable range improves Itsomo's solubility.

-

Quantitative Data Summary

The following tables provide key data regarding Itsomo's solubility and recommended working conditions.

Table 1: Solubility of Itsomo in Common Solvents

| Solvent | Solubility (at 25°C) | Notes |

| Dimethyl sulfoxide (DMSO) | > 50 mg/mL | Recommended for primary stock solutions. |

| Dimethylformamide (DMF) | > 30 mg/mL | Alternative for stock solutions. |

| Ethanol | ~5 mg/mL | Can be used as an intermediate solvent. |

| Methanol | ~2 mg/mL | Limited solubility. |

| Water | < 0.1 µg/mL | Essentially insoluble. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 µg/mL | Insoluble without co-solvents or carriers. |

Table 2: Recommended Maximum Working Concentrations in Aqueous Solutions

| Aqueous Medium | Max. DMSO Concentration | Recommended Max. Itsomo Concentration |

| Cell Culture Medium (e.g., DMEM) | 0.5% | 10 µM |

| PBS (for biochemical assays) | 1% | 25 µM |

| PBS with 0.1% Tween® 80 | 1% | 50 µM |

Experimental Protocols

Protocol: Preparation of a 100 µM Itsomo Working Solution in Cell Culture Medium

-

Prepare a 10 mM Stock Solution:

-

Weigh out the required amount of Itsomo powder.

-

Add high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex or sonicate until the powder is completely dissolved. A brief warming to 37°C may be applied if necessary.

-

-

Perform Serial Dilutions:

-

Intermediate Dilution (1 mM): Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

-

Final Working Solution (100 µM): Dilute the 1 mM intermediate stock 1:10 in your target cell culture medium. Ensure rapid and thorough mixing upon addition to prevent localized high concentrations that could lead to precipitation.

-

-

Final Check:

-

Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, the solution should be remade at a lower concentration.

-

Visualizations

Troubleshooting Workflow for Itsomo Dissolution

Caption: A flowchart for troubleshooting Itsomo dissolution issues.

Hypothetical Signaling Pathway of Itsomo Target

Caption: Itsomo inhibits the Kinase XYZ signaling pathway.

References

Itsomo Experiment Troubleshooting: Technical Support Center

Welcome to the Itsomo Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during Itsomo experiments. Our goal is to ensure you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Itsomo assays?

High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift. Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness. Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors. Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.

Q2: How can I minimize variability between different experiments (inter-assay variability)?

To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol. This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly. Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences. Running a positive and negative control on every plate can also help to normalize the data and identify any plate-specific issues.

Q3: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check?

High intra-assay variability is often due to technical inconsistencies during the experimental setup. Here are the primary factors to investigate:

-

Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).

-

Cell Seeding: Uneven cell distribution in the wells can lead to significant differences. Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.

-

Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction.

Q4: I'm observing significant "edge effects" in my 96-well plates. How can I mitigate this?

Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common problem. This is often due to uneven temperature or humidity across the plate during incubation, leading to increased evaporation in the outer wells. To mitigate this, ensure proper humidification in the incubator and avoid stacking plates. A common practice is to not use the outer wells for

Technical Support Center: Preventing SUMO Protein Degradation in Experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of SUMO (Small Ubiquitin-like Modifier) protein and SUMO conjugate degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is SUMOylation and why is it important to prevent its reversal during experiments?

SUMOylation is a reversible post-translational modification where a SUMO protein is covalently attached to a target protein.[1][2][3] This process is critical for regulating various cellular activities, including gene transcription, DNA repair, and cell cycle progression.[4] Preventing the degradation or removal of SUMO from proteins of interest during an experiment is crucial for accurately studying their function, localization, and interaction partners. The dynamic nature of SUMOylation, due to the activity of SUMO-specific proteases (SENPs), can lead to the loss of the modification, resulting in misleading experimental outcomes.[4][5]

Q2: What are the primary mechanisms of SUMO degradation or removal in vitro?

The primary mechanism for the removal of SUMO from target proteins (de-SUMOylation) is enzymatic cleavage by SUMO-specific proteases, also known as SENPs (Sentrin-specific proteases).[1][5][6] These proteases can rapidly reverse SUMOylation, making it challenging to detect and study SUMOylated proteins.[5] Additionally, under certain conditions, SUMOylation can act as a signal for the ubiquitin-proteasome system, leading to the degradation of the entire SUMO-conjugated protein.[7][8][9][10]

Q3: How can I prevent the loss of SUMO conjugation during protein extraction and analysis?

To preserve SUMOylation during experimental procedures, it is essential to inhibit the activity of SENPs. This is most commonly achieved by adding SENP inhibitors to lysis and wash buffers. N-ethylmaleimide (NEM) is a widely used irreversible inhibitor of cysteine proteases, including SENPs.[11] It is crucial to add fresh inhibitors to all buffers throughout the experiment.

Troubleshooting Guides

Problem: Weak or No SUMO Signal on Western Blot

A common issue when studying SUMOylated proteins is the inability to detect a signal or observing a very weak signal on a Western blot. This can be due to a variety of factors related to sample preparation, protein transfer, and antibody incubations.

Possible Causes and Solutions:

| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |

| Active De-SUMOylating Enzymes (SENPs) | Add a fresh cocktail of protease inhibitors, including a specific SENP inhibitor like N-ethylmaleimide (NEM), to your lysis buffer immediately before use. | SENPs are cysteine proteases that rapidly remove SUMO from target proteins. NEM is an effective inhibitor of these enzymes.[11] |

| Low Abundance of SUMOylated Protein | Increase the amount of total protein loaded onto the gel. Consider enriching your sample for the protein of interest through immunoprecipitation (IP) before running the Western blot. | SUMOylation is often a transient modification, and only a small fraction of a target protein may be SUMOylated at any given time.[5] |

| Inefficient Protein Transfer | Optimize transfer conditions, especially for high molecular weight SUMO conjugates. Use a PVDF membrane, which is often better for transferring large proteins. Confirm successful transfer by staining the membrane with Ponceau S before blocking. | High molecular weight proteins require longer transfer times or higher voltage for efficient transfer from the gel to the membrane.[12] |

| Ineffective Antibodies | Ensure your primary antibody is validated for detecting the SUMOylated form of your protein of interest. Use a positive control to verify antibody activity. Titrate your primary and secondary antibodies to find the optimal concentration. | Not all antibodies can recognize the epitope when a protein is post-translationally modified. |

| Suboptimal Blocking | Experiment with different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST). Over-blocking can sometimes mask the epitope. | The choice of blocking agent can significantly impact antibody binding and background levels.[13] |

Problem: Disappearance of High Molecular Weight SUMO Conjugates

Researchers often observe a smear of high molecular weight bands corresponding to poly-SUMOylated proteins, which can be prone to degradation.

Possible Causes and Solutions:

| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |

| Activity of Poly-SUMO Chain Editing Enzymes | Use specific inhibitors for SENPs that are known to edit poly-SUMO chains, such as SENP6.[6] | SENP6 is a key enzyme responsible for depolymerizing poly-SUMO chains.[6] |

| Proteasomal Degradation of Poly-SUMOylated Proteins | Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period before cell lysis to prevent the degradation of SUMOylated proteins targeted for proteolysis. | Inhibition of the proteasome can lead to the accumulation of proteins that are conjugated to both SUMO and ubiquitin.[9][10] |

| Sample Handling and Storage | Prepare cell lysates quickly and on ice. Avoid repeated freeze-thaw cycles of your samples. Store lysates at -80°C for long-term storage. | Maintaining low temperatures helps to minimize enzymatic activity and protein degradation. |

Experimental Protocols

Protocol 1: Preparation of Cell Lysates to Preserve SUMOylation

This protocol is designed to minimize the activity of de-SUMOylating enzymes during cell lysis.

Materials:

-

Phosphate-buffered saline (PBS)

-

RIPA buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

N-ethylmaleimide (NEM)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Completely aspirate the PBS.

-

Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and freshly prepared NEM to a final concentration of 10-20 mM.

-

Add the supplemented lysis buffer to the cells and scrape them from the plate.

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble protein fraction, and proceed with your downstream application or store at -80°C.

Protocol 2: In Vitro SUMOylation Assay

This protocol allows for the SUMOylation of a recombinant protein in a controlled environment.

Materials:

-

Recombinant protein of interest

-

Recombinant E1 activating enzyme (SAE1/SAE2)

-

Recombinant E2 conjugating enzyme (Ubc9)

-

Recombinant SUMO protein (SUMO-1, -2, or -3)

-

ATP

-

SUMOylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)

-

Incubator

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube on ice.

-

Add the following components in order: SUMOylation buffer, recombinant protein of interest, SUMO protein, E1 enzyme, and E2 enzyme.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 30°C or 37°C for 1-2 hours.[14]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the results by Western blotting using an antibody against the protein of interest or a SUMO-specific antibody.

Data Presentation

Table 1: Stability of SUMO Protease Activity Under Various Conditions

This table summarizes the relative activity of SUMO protease 1 (Ulp1) under different pH, temperature, and chemical conditions. This information is critical for designing experiments to minimize de-SUMOylation.

| Condition | Optimal Range/Concentration | Notes |

| pH | 7.0 - 8.0 | Activity decreases significantly below pH 6.0 and above pH 9.0.[15] |

| Temperature | 30°C - 37°C | Activity is reduced at lower temperatures and the enzyme may denature at higher temperatures.[15] |

| Urea (B33335) | Tolerant up to 2 M | High concentrations of urea can denature the protease.[16] |

| Guanidine-HCl | Tolerant up to 0.1 M | Higher concentrations will lead to inactivation.[16] |

| Imidazole | Tolerant up to 300 mM | Useful for purification of His-tagged proteins.[16] |

| Detergents (e.g., Triton X-100) | Tolerant up to 1% | Generally compatible with common non-ionic detergents.[16] |

Visualizations

Diagram 1: The SUMOylation Pathway

This diagram illustrates the enzymatic cascade of SUMO conjugation and deconjugation.

Caption: The SUMOylation pathway involves enzymatic activation, conjugation, and deconjugation.

Diagram 2: Experimental Workflow for Detecting SUMOylated Proteins

This workflow outlines the key steps and considerations for successfully identifying SUMOylated proteins while minimizing degradation.

Caption: Workflow for detecting SUMOylated proteins, highlighting critical steps for success.

References

- 1. SUMO protein - Wikipedia [en.wikipedia.org]

- 2. Protein SUMOylation: Mechanisms, Regulation, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Frontiers | SUMO and SUMOylation Pathway at the Forefront of Host Immune Response [frontiersin.org]

- 4. Frontiers | The Critical Roles of the SUMO-Specific Protease SENP3 in Human Diseases and Clinical Implications [frontiersin.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. SUMO-specific proteases/isopeptidases: SENPs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sumoylation as a signal for polyubiquitylation and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sumoylation as a Signal for Polyubiquitylation and Proteasomal Degradation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ubiquitin-dependent proteolytic control of SUMO conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reconstitution of SUMO-dependent ubiquitylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]

- 13. sinobiological.com [sinobiological.com]

- 14. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Itsomo Off-Target Effects

Disclaimer: The compound "Itsomo" appears to be a hypothetical agent for the purpose of this guide. The following technical support information is based on a plausible profile of a novel tyrosine kinase inhibitor (TKI) and is intended for illustrative purposes for a scientific audience.

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Itsomo, a selective inhibitor of the ABL1 kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Itsomo and what are its known major off-targets?

A1: The primary therapeutic target of Itsomo is the ABL1 tyrosine kinase. However, comprehensive kinome screening has identified several off-target kinases that are inhibited by Itsomo at clinically relevant concentrations. The most significant off-targets include members of the SRC family kinases (such as LYN and SRC) and the receptor tyrosine kinase c-KIT.

Q2: My cells are showing higher toxicity than expected based on ABL1 inhibition alone. What could be the cause?

A2: Unexpectedly high cytotoxicity can often be attributed to off-target effects. Inhibition of critical kinases like SRC, which is involved in multiple cellular survival pathways, could be a contributing factor. We recommend performing a dose-response experiment and comparing the IC50 value in your cell line with the known IC50 values for Itsomo's on- and off-targets (see Table 1). Additionally, consider performing a cell viability assay with a highly selective SRC family kinase inhibitor to see if it phenocopies the observed toxicity.

Q3: I am observing paradoxical activation of a downstream signaling pathway after Itsomo treatment. Why is this happening?

A3: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[1] This can occur due to the complex interplay of signaling networks. For instance, inhibiting an off-target kinase that is part of a negative feedback loop can lead to the disinhibition and subsequent activation of another pathway. We recommend performing a phosphoproteomics analysis to obtain a global view of signaling changes and identify the specific pathways being paradoxically activated.

Q4: How can I experimentally validate a suspected off-target effect in my model system?

A4: There are several methods to validate an off-target effect.[2] A common approach is to use a secondary, structurally unrelated inhibitor of the suspected off-target kinase to see if it reproduces the observed phenotype. Another powerful technique is to use genetic approaches, such as siRNA or CRISPR/Cas9, to deplete the suspected off-target protein and assess if this prevents the Itsomo-induced effect.[3] Western blotting to probe the phosphorylation status of the off-target kinase and its direct substrates can also provide direct evidence of target engagement in your cellular context.

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines.

-

Possible Cause 1: Varying expression levels of on- and off-targets. Different cell lines can have vastly different expression profiles of kinases. A cell line expressing high levels of an off-target kinase like SRC or c-KIT may be more sensitive to Itsomo.

-

Troubleshooting Step: Perform qPCR or Western blot analysis to quantify the protein levels of ABL1, SRC, and c-KIT in the cell lines you are using. This will help correlate sensitivity with target and off-target expression.

-

-

Possible Cause 2: Presence of different baseline signaling activation. The basal level of activation of the ABL1 pathway versus off-target pathways can differ between cell lines, influencing the cellular response to Itsomo.

-

Troubleshooting Step: Analyze the baseline phosphorylation status of ABL1 and key off-target substrates before Itsomo treatment to understand the pre-existing signaling landscape.

-

Issue 2: Observed phenotype does not match the known function of the primary target (ABL1).

-

Possible Cause: The phenotype is driven by an off-target effect. For example, effects on cell adhesion or migration might be more strongly linked to SRC family kinase inhibition than ABL1 inhibition.

-

Troubleshooting Step 1: Consult the kinase inhibition profile of Itsomo (Table 1). Do any of the potent off-targets have a known role in the observed phenotype?

-

Troubleshooting Step 2: Use a chemical proteomics approach or a kinome-wide activity assay to identify which kinases are being inhibited by Itsomo in your specific experimental system.[2]

-

Troubleshooting Step 3: Follow the recommendations in FAQ Q4 to validate the role of the suspected off-target.

-

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibition profile of Itsomo against its primary target and key off-targets.

Table 1: In Vitro Kinase Inhibition Profile of Itsomo

| Kinase Target | IC50 (nM) | Description |

| ABL1 | 5.2 | On-Target |

| SRC | 45.8 | Off-Target |

| LYN | 60.3 | Off-Target |

| c-KIT | 88.1 | Off-Target |

| EGFR | >10,000 | Not a Target |

| VEGFR2 | >10,000 | Not a Target |

IC50 values were determined using a standard in vitro kinase assay.

Key Experimental Protocols

Protocol 1: Kinase Profiling using KinomeScan™

This protocol provides a general outline for assessing the selectivity of Itsomo.

-

Compound Preparation: Dissolve Itsomo in 100% DMSO to create a 100 mM stock solution. Prepare subsequent dilutions in DMSO as required by the screening service.

-

Assay Principle: The KinomeScan™ platform is based on a competitive binding assay. An immobilized ligand is bound to the kinase active site. The test compound (Itsomo) is incubated with the kinase, and its ability to displace the immobilized ligand is measured.

-

Procedure: Submit the prepared Itsomo sample to a commercial vendor providing the KinomeScan™ service (e.g., DiscoverX). Typically, a primary screen is performed at a high concentration (e.g., 10 µM) against a large panel of kinases.

-

Data Analysis: The results are usually provided as a percentage of control, where a lower percentage indicates stronger binding. Hits are then followed up with dose-response experiments to determine the dissociation constant (Kd).

Protocol 2: Western Blot for On- and Off-Target Inhibition

This protocol allows for the direct assessment of target engagement in a cellular context.

-

Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose-range of Itsomo (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

-

p-ABL1 (Tyr245) and total ABL1

-

p-SRC (Tyr416) and total SRC

-

An antibody against a known downstream substrate of ABL1 or SRC.

-

A loading control (e.g., GAPDH or β-actin).

-

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated form of the protein relative to the total protein indicates inhibition.

Visualizations

Signaling Pathways

Caption: On-target vs. Off-target pathways of Itsomo.

Experimental Workflow

Caption: Workflow for identifying and validating Itsomo off-target effects.

Troubleshooting Logic

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Suzuki-Miyaura Coupling

Disclaimer

The term "Itsomo synthesis" did not yield any relevant results and is likely a typographical error. The following technical support center has been generated using the Suzuki-Miyaura Coupling as a representative example of a complex chemical synthesis to demonstrate the requested format and content. Please substitute "Suzuki-Miyaura Coupling" with your intended synthesis.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Conversion

Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion of starting materials?

This is one of the most common issues and can often be traced to problems with reagents, the catalyst system, or reaction conditions.[1]

-

Potential Cause: Reagent Quality and Stability

-

Boronic Acid/Ester Instability: Boronic acids can degrade, especially through protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is more common with heteroaryl substrates.

-

Solution: Use fresh or recently purified boronic acids. For troublesome substrates, consider more stable derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1]

-

-

Potential Cause: Catalyst and Ligand Issues

-

Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction will stall the reaction.[1] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time.

-

Solution: Use a reliable catalyst source. Consider pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern precatalyst systems (e.g., Buchwald precatalysts) that generate the active Pd(0) species more efficiently.[1]

-

Ligand Oxidation: Phosphine (B1218219) ligands are sensitive to air and can be oxidized, which prevents them from coordinating to the palladium center and deactivates the catalyst.[1]

-

Solution: Use fresh ligands and handle them under an inert atmosphere.[1]

-

-

Potential Cause: Sub-optimal Reaction Conditions

-

Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[1][4]

-

Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][4]

-

Incorrect Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]

-

Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can cause catalyst decomposition.[1]

-

Inappropriate Base or Solvent: The choice of base and solvent is crucial and often substrate-dependent.[5][6]

-

Solution: Consult the literature for conditions used on similar substrates. If necessary, screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF, DMF), often with a small amount of water.[3][5]

-

Side Reactions

Q2: I am observing significant amounts of homocoupling product (Aryl-Aryl from the boronic acid). How can I minimize this?

Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.

-

Potential Cause: Presence of Oxygen

-

Potential Cause: Use of Pd(II) Precatalysts

Q3: My product yield is low due to dehalogenation or protodeboronation. What is causing this and how can I prevent it?

These side reactions result in the formation of simple arenes from your starting materials instead of the desired coupled product.[1]

-

Potential Cause: Dehalogenation (Aryl-Halide → Aryl-H)

-

This occurs when the aryl halide is reduced. Potential sources of hydrides can include certain amine bases or alcohol solvents.[1]

-

Solution: If dehalogenation is a significant issue, consider switching to a non-reducing base like a carbonate (K₂CO₃) or phosphate (B84403) (K₃PO₄) and use an aprotic solvent like dioxane or toluene.[1]

-

-

Potential Cause: Protodeboronation (Aryl-B(OR)₂ → Aryl-H)

-

As mentioned in Q1, this is the hydrolysis of the boronic acid. It is often promoted by the presence of water or other protic sources.[2]

-

Solution: Use anhydrous solvents and reagents where possible. For substrates prone to protodeboronation, using more stable boronic esters (e.g., pinacol esters) can be beneficial.[1]

-

Data Presentation: Optimizing Reaction Conditions

The choice of ligand, base, and solvent can dramatically impact the yield of a Suzuki coupling. The following table summarizes typical starting points for reaction optimization.

| Parameter | Common Choices | Typical Range/Concentration | Notes |

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5 - 5 mol% | Pd(II) sources require in situ reduction. Pd(0) sources can be more direct but may be less stable.[1][6] |

| Ligand | PPh₃, XPhos, SPhos, RuPhos, dppf | 1:1 to 4:1 (Ligand:Pd) | Bulky, electron-rich phosphine ligands are often required for less reactive substrates like aryl chlorides.[1][5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | 1.5 - 3.0 equivalents | The choice is often empirical and substrate-dependent. Cs₂CO₃ is often effective for difficult couplings.[1][5] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | 0.1 - 1.0 M | A co-solvent of water is often necessary to dissolve the base and facilitate the reaction.[5][7] |

| Temperature | Room Temp - 110 °C | Varies | Electron-rich or sterically hindered substrates often require higher temperatures.[1][8] |

Experimental Protocols

General Protocol for a Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.[8] All operations should be performed using inert atmosphere techniques in a well-ventilated fume hood.

Materials and Reagents:

-

Aryl Halide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

-

Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)[8]

-

Degassed Water[8]

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).[8]

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[4]

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 to 10:1 ratio.[8] Bubble the inert gas through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate.[8]

-

Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. byjus.com [byjus.com]

improving Itsomo signal-to-noise ratio

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Itsomo assays.

Troubleshooting Guides

This section addresses common issues encountered during Itsomo experiments that can adversely affect the signal-to-noise ratio.

Issue 1: Weak or No Signal

A weak or absent signal can make it difficult to distinguish between positive and negative results, directly impacting the signal-to-noise ratio.[1]

Potential Causes and Solutions

| Potential Cause | Recommended Solution |

| Omission of a Key Reagent | Systematically review the protocol to ensure all reagents were added in the correct sequence. |

| Inactive Reagents | Test the activity of individual reagents, such as enzymes and substrates. Prepare fresh reagents if necessary. |

| Suboptimal Incubation Times or Temperatures | Optimize incubation periods and temperatures as they are critical for binding efficiency.[1] Shorter or colder incubations may be insufficient.[1] |

| Incorrect Reagent Concentration | Titrate key reagents like antibodies or probes to determine the optimal concentration. |

| Improper Plate Reader Settings | Verify that the correct wavelength and filter settings are used for your specific assay on the plate reader. |

Experimental Protocol: Reagent Titration

This protocol outlines the steps for optimizing the concentration of a primary antibody to enhance the signal.

-

Plate Coating: Coat a 96-well plate with the target antigen at a concentration of 1–10 µg/mL and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) and incubate for 1-2 hours at room temperature to reduce non-specific binding.[1]

-

Primary Antibody Titration: Prepare a serial dilution of the primary antibody, ranging from a high to a low concentration (e.g., 1:100 to 1:10,000). Add these dilutions to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at a constant, recommended concentration and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the appropriate substrate and incubate for 15-30 minutes, or as recommended by the manufacturer.

-

Signal Detection: Read the plate at the appropriate wavelength.

-

Data Analysis: Plot the signal intensity against the antibody dilution to identify the concentration that provides the best signal with minimal background.

Issue 2: High Background

High background noise can obscure the specific signal, leading to a poor signal-to-noise ratio.[1]

Potential Causes and Solutions

| Potential Cause | Recommended Solution |

| Ineffective Blocking | Optimize the blocking buffer. Common blockers include BSA, non-fat dry milk, and casein.[1] Commercial blocking buffers can also be tested.[1] |

| Insufficient Washing | Increase the number of wash cycles or the duration of each wash to more effectively remove unbound reagents.[1] |

| High Concentration of Detection Reagents | Titrate the secondary antibody or other detection reagents to find a concentration that minimizes background without sacrificing signal strength. |

| Cross-Reactivity | Ensure that the secondary antibody does not cross-react with other components in the sample. Include appropriate controls to test for this.[1] |

| Contaminated Buffers | Prepare fresh buffers to avoid contamination that can lead to high background. |

Experimental Protocol: Blocking Buffer Optimization

-

Plate Preparation: Coat and wash a 96-well plate as described in the previous protocol.

-

Blocking Buffer Comparison: Aliquot different blocking buffers (e.g., 1% BSA, 5% BSA, 1% non-fat dry milk, 5% non-fat dry milk, and a commercial blocker) into different wells. Incubate for 1-2 hours at room temperature.

-

Negative Control: To assess the background from each blocker, add only the detection reagents (secondary antibody and substrate) to a set of wells for each blocking buffer, omitting the primary antibody.

-

Positive Control: To assess the signal, proceed with the standard assay protocol for another set of wells for each blocking buffer.

-

Signal Detection: Read the plate and compare the signal in the positive control wells to the background in the negative control wells for each blocking buffer.

-

Analysis: Calculate the signal-to-noise ratio for each blocking buffer and select the one that provides the highest ratio.

Issue 3: Poor Reproducibility

Potential Causes and Solutions

| Potential Cause | Recommended Solution |

| Pipetting Errors | Calibrate pipettes regularly and use consistent pipetting techniques.[1] |

| Inconsistent Incubation Times | Standardize all incubation steps across all experiments.[1] |

| Temperature Fluctuations | Ensure that all incubations are performed at a consistent temperature. Avoid placing plates near heat sources or drafts. |

| Reagent Variability | Use the same lot of reagents for a set of experiments whenever possible.[1] |

| Inadequate Mixing | Ensure that all reagents are thoroughly mixed before use. |

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for an Itsomo assay?

A1: While the ideal signal-to-noise ratio can vary depending on the specific application, a ratio of 5:1 or greater is generally considered acceptable. A ratio below 3:1 may indicate issues with the assay that need to be addressed.

Q2: How can I reduce well-to-well variability?

A2: To reduce variability, ensure uniform treatment of all wells. This includes consistent pipetting, thorough mixing of reagents before application, and ensuring that the plate is evenly incubated. Automated plate washers can also improve consistency.

Q3: Can the type of microplate affect my results?

A3: Yes, the choice of microplate can impact the results. For fluorescent or chemiluminescent assays, opaque-walled plates are necessary to prevent signal bleed-through between wells. The binding properties of the plate can also vary, so it may be necessary to test different plate types.

Q4: How often should I run controls?

A4: Controls should be included in every experiment.[2] This includes positive controls (to ensure the assay is working) and negative controls (to measure background).[2] For quantitative assays, a standard curve is also essential.

Q5: What are some common hardware and software approaches to improve the signal-to-noise ratio?

A5: Hardware approaches involve optimizing instrument settings, such as scan rate and electronic filters.[3] Software methods include signal averaging, where multiple scans are averaged to reduce random noise, and digital smoothing techniques.[3]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing Itsomo assays.

Caption: A logical workflow for troubleshooting a poor signal-to-noise ratio.

Caption: A hypothetical signaling pathway that could be analyzed with an Itsomo assay.

Caption: A generalized experimental workflow for an Itsomo assay.

References

Itsomo (Esomeprazole) Technical Support Center

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Itsomo (Esomeprazole) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Itsomo (Esomeprazole) in a laboratory setting?

A1: Itsomo, the S-isomer of omeprazole, is a proton pump inhibitor (PPI).[1][2] Its primary mechanism involves the irreversible inhibition of the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[3][4][5] In an acidic environment, Itsomo is converted to its active form, a sulfenamide, which forms a covalent bond with cysteine residues on the proton pump.[4][6] This action blocks the final step in gastric acid secretion, inhibiting both basal and stimulated acid production.[4]

Q2: Beyond gastric acid inhibition, what other cellular pathways does Itsomo affect?

A2: Research suggests that Itsomo has effects beyond proton pump inhibition. It has been shown to mitigate oxidative damage, inhibit inflammation, and suppress the NF-κB and p38 MAPK signaling pathways.[1][7] Additionally, Itsomo may inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme important for cardiovascular health.[4] In cancer cell lines, Itsomo has been observed to induce apoptosis and cause cell cycle arrest.[8][9]

Q3: What are appropriate vehicle controls for in vitro experiments with Itsomo?

A3: For in vitro experiments, the choice of vehicle control depends on the solvent used to dissolve the Itsomo. Common solvents for esomeprazole (B1671258) in cell culture experiments include Dimethyl Sulfoxide (DMSO) or a buffer solution. Therefore, the appropriate vehicle control would be the same concentration of DMSO or the buffer used to dissolve the Itsomo, added to the control cell cultures.[10]

Q4: What can be used as a positive control in experiments investigating the proton pump inhibiting effects of Itsomo?

A4: Other well-characterized proton pump inhibitors can be used as positive controls. Examples include omeprazole, pantoprazole, lansoprazole, or rabeprazole.[11] These compounds have a similar mechanism of action and can be used to confirm that the experimental system is responsive to proton pump inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or lack of effect of Itsomo in cell culture experiments.

-

Possible Cause 1: Degradation of Itsomo. Itsomo is susceptible to degradation in acidic conditions.[12][13] If the cell culture medium is acidic, the compound may be degrading before it can exert its effect.

-

Troubleshooting Tip: Ensure the pH of the cell culture medium is stable and within the optimal range for your cells. Prepare fresh solutions of Itsomo for each experiment and avoid storing it in acidic buffers.[14]

-

-

Possible Cause 2: Incorrect drug concentration. The effective concentration of Itsomo can vary significantly between different cell lines and experimental conditions.[15]

-

Possible Cause 3: Cell line resistance. Some cell lines may be inherently resistant to the effects of proton pump inhibitors.

-

Troubleshooting Tip: If possible, test the effect of Itsomo on a different, sensitive cell line as a positive control to ensure the drug is active.

-

Issue 2: Off-target effects observed in experiments.

-

Possible Cause: Itsomo's influence on other cellular pathways. As mentioned in the FAQs, Itsomo can affect pathways beyond the proton pump, such as NF-κB and p38 MAPK signaling.[1][7] It has also been shown to inhibit CYP2C19.[4]

-

Troubleshooting Tip: Carefully review the literature for known off-target effects of esomeprazole. Consider using another PPI with a different off-target profile as a comparison. It may also be necessary to use specific inhibitors for the off-target pathways to dissect the specific effects of Itsomo.

-

Issue 3: Variability in in vivo experimental results.

-

Possible Cause 1: Inconsistent drug administration. The route and timing of administration can significantly impact the bioavailability and efficacy of Itsomo.

-

Troubleshooting Tip: Standardize the administration protocol, including the time of day, route (e.g., oral gavage, intraperitoneal injection), and vehicle used. For oral administration, be aware that food can affect absorption.

-

-

Possible Cause 2: Animal model variability. Factors such as age, sex, and genetic background of the animals can influence their response to Itsomo.

-

Troubleshooting Tip: Use animals of the same age, sex, and genetic strain. Ensure proper randomization of animals into control and treatment groups.

-

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using XTT

This protocol is adapted from a study investigating the antiproliferative effects of esomeprazole on the SH-SY5Y human neuroblastoma cell line.[18]

-

Cell Seeding: Seed exponentially growing cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of Itsomo (e.g., 1 to 1000 µM). Include a vehicle-only control group.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours).

-

XTT Assay: Add the XTT reagent to each well according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle control (100% viability). Perform statistical analysis using appropriate methods (e.g., ANOVA followed by Tukey's test).[18]

Protocol 2: In Vivo Animal Study of Stress Ulcer Protection

This protocol is based on a study evaluating the protective effects of esomeprazole in a rat model of stress ulcers.[7]

-

Animal Groups: Randomize rats into different groups (e.g., control, stress ulcer model, Itsomo-treated stress ulcer model).

-

Drug Administration: Administer Itsomo (e.g., 10 mg/kg or 50 mg/kg) or a vehicle (e.g., normal saline) via intraperitoneal injection daily for a specified period (e.g., 7 days).[7]

-

Induction of Stress Ulcers: Induce stress ulcers using a validated method, such as water-immersion and restraint.[7]

-

Sample Collection: At the end of the experiment, collect gastric tissue for analysis.

-

Analysis: Evaluate the gastric tissue for ulcer index, histopathological changes, and markers of oxidative stress and inflammation (e.g., malondialdehyde, myeloperoxidase, TNF-α, IL-1β).[7]

Data Presentation

Table 1: Representative IC50 Values of Esomeprazole in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| AGS | Gastric Cancer | Data suggests inhibition of proliferation, but specific IC50 not provided | Not specified |

| SH-SY5Y | Neuroblastoma | No significant cytotoxicity observed alone | 24 |

| HeLa | Cervical Cancer | Data suggests inhibition of proliferation, but specific IC50 not provided | 24 and 72 |

Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.[15] The data presented here is for illustrative purposes and may not be directly comparable across studies.

Visualizations

Caption: Mechanism of Itsomo (Esomeprazole) action in a gastric parietal cell.

Caption: General workflow for an in vitro cell viability experiment using Itsomo.

Caption: Troubleshooting logic for in vitro experiments with Itsomo.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]

- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 6. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 7. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esomeprazole induces structural changes and apoptosis and alters function of in vitro canine neoplastic mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. msjonline.org [msjonline.org]

Technical Support Center: Reducing Background in Immuno-based Assays

Disclaimer: The term "Itsomo-based assays" was not found in our search of scientific literature and resources. We have proceeded with the assumption that this was a typographical error and the intended topic is "Immuno-based assays." The following troubleshooting guide addresses common issues and solutions for reducing background noise in various immunoassay formats.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in their immuno-based assays. High background can mask specific signals, leading to reduced sensitivity and inaccurate results. This guide offers detailed protocols and strategies to identify and mitigate common causes of high background.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in immuno-based assays?